molecular formula C18H25NO3 B1382736 Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate CAS No. 1307254-47-2

Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate

Cat. No.: B1382736
CAS No.: 1307254-47-2
M. Wt: 303.4 g/mol
InChI Key: JLINYSUXYOSNFM-UHFFFAOYSA-N
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Description

Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate is a complex organic compound with a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The molecular formula of this compound is C16H23NO3, and it has a molecular weight of 277.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . One common approach is the desymmetrization of achiral tropinone derivatives, which allows for the stereocontrolled formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound often relies on optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction conditions are crucial for large-scale production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate is unique due to its combination of a phenyl group and a hydroxyl group on the bicyclic scaffold. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-14-9-10-15(19)12-18(21,11-14)13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLINYSUXYOSNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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